![molecular formula C15H12N2O3 B1528055 3-Benciloxi-6-metil-pirrolo[3,4-b]piridina-5,7-diona CAS No. 1373029-12-9](/img/structure/B1528055.png)
3-Benciloxi-6-metil-pirrolo[3,4-b]piridina-5,7-diona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de 3-Benciloxi-6-metil-pirrolo[3,4-b]piridina-5,7-diona
Gestión de la diabetes: Los derivados de pirrolo[3,4-c]piridina, que incluyen la this compound, se han identificado como compuestos que pueden reducir significativamente los niveles de glucosa en sangre. Esta propiedad es particularmente beneficiosa en la prevención y el tratamiento de afecciones asociadas con la glucosa en sangre plasmática alta, como:
Estos compuestos pueden ser cruciales para controlar la diabetes y las enfermedades relacionadas al regular los niveles de azúcar en sangre .
Investigación antibacteriana: La investigación sobre las pirazolo[3,4-b]piridinas ha mostrado resultados prometedores contra las infecciones bacterianas, particularmente la Mycobacterium tuberculosis. La similitud estructural sugiere que la this compound podría ser un candidato principal en el diseño y la síntesis de nuevos agentes antibacterianos. Esta aplicación es crucial en la lucha contra la tuberculosis y otras enfermedades bacterianas .
Análisis de las propiedades químicas: Las propiedades químicas del compuesto, como el punto de fusión, el punto de ebullición, la densidad, la fórmula molecular y el peso, son esenciales para su aplicación en varios campos de investigación científica. Comprender estas propiedades permite a los investigadores determinar la idoneidad del compuesto para aplicaciones específicas y manipularlo para obtener los resultados deseados .
Estudios de acoplamiento molecular: Los estudios de acoplamiento molecular son vitales para comprender cómo este compuesto interactúa con otras moléculas, lo cual es crucial para el diseño y el descubrimiento de fármacos. La capacidad del compuesto para ajustarse a los sitios activos de enzimas o receptores puede conducir al desarrollo de nuevos medicamentos con acciones dirigidas.
Química sintética: El compuesto sirve como un intermedio clave en la química sintética, permitiendo la creación de una amplia gama de derivados de pirrolopirazina. Estos derivados tienen diversas actividades biológicas, lo que convierte al compuesto en un punto de partida valioso para sintetizar nuevas moléculas con posibles efectos terapéuticos .
Análisis de seguridad y toxicidad: Para cualquier compuesto utilizado en investigación científica, comprender su perfil de seguridad y su posible toxicidad es primordial. Las fichas de datos de seguridad detalladas proporcionan información sobre la manipulación, el almacenamiento y la eliminación, asegurando que la investigación que involucra este compuesto se realice de forma segura .
Mecanismo De Acción
The exact mechanism of action of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione is not yet fully understood. However, it is believed that 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione may act as an inhibitor of certain enzymes, such as protein kinase C and glycogen synthase kinase-3. Additionally, 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione may act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor and the μ-opioid receptor.
Biochemical and Physiological Effects
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione has been studied for its potential to affect a number of biochemical and physiological processes. In particular, 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione has been studied for its potential to act as an antioxidant, as well as its potential to modulate the activity of certain enzymes involved in the metabolism of glucose and lipids. Additionally, 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione has been studied for its potential to act as an anti-inflammatory and anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione in lab experiments is its high solubility in a variety of solvents, which allows for easy handling and manipulation of the compound. Additionally, 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione is relatively stable and can be stored for extended periods of time without significant degradation. However, 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione is also relatively expensive and can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
Given its potential applications in a variety of scientific fields, there are a number of potential future directions for the study of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione. One potential direction is to continue to study the biochemical and physiological effects of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione, with the goal of better understanding how it may be used to treat a variety of diseases and disorders. Additionally, further research could be done to identify new synthesis methods for 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione and to explore its potential catalytic properties. Finally, research could be done to examine the potential therapeutic applications of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione in various animal models.
Propiedades
IUPAC Name |
6-methyl-3-phenylmethoxypyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-17-14(18)12-7-11(8-16-13(12)15(17)19)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVSKFCTAXBLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)N=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160500 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373029-12-9 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



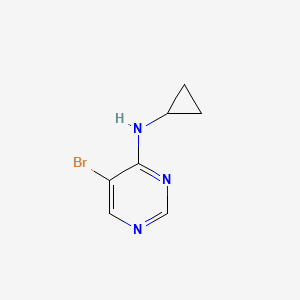



![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)
![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)
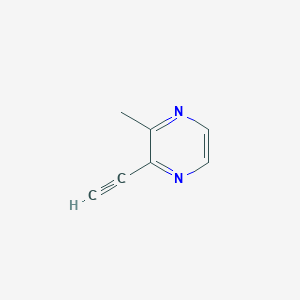
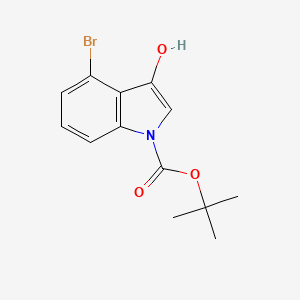
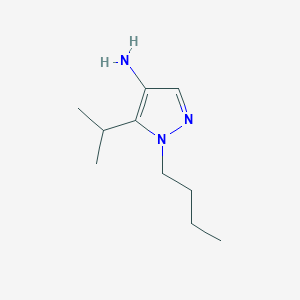
![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)
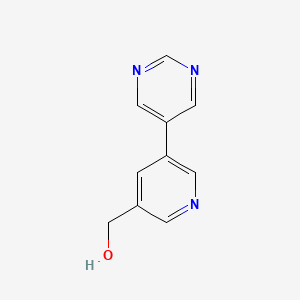
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)